1-Isocyanato-2-methyl-3-nitrobenzene
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Overview
Description
1-Isocyanato-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15. It is also known as 2-Methyl-3-nitrophenyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methyl group and a nitro group. It is a heterocyclic compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Isocyanato-2-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the nitration of toluene to form 2-methyl-3-nitrotoluene, followed by the introduction of the isocyanate group. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-methyl-3-nitrotoluene. Subsequently, the isocyanate group is introduced through a reaction with phosgene (COCl2) under controlled conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isocyanato-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
The major products formed from these reactions include substituted ureas, carbamates, thiocarbamates, amines, and carboxylic acids .
Scientific Research Applications
1-Isocyanato-2-methyl-3-nitrobenzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of polymers and advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-methyl-3-nitrobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including ureas, carbamates, and thiocarbamates. The nitro group (-NO2) can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
1-Isocyanato-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
2-Isocyanato-1-methyl-3-nitrobenzene: This compound has a similar structure but with different positions of the isocyanate and nitro groups.
2-Methyl-3-nitrophenyl isocyanate: Another isomer with similar chemical properties and applications.
4-Methyl-3-nitrophenyl isocyanate: This compound has the methyl and nitro groups in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it .
Properties
IUPAC Name |
1-isocyanato-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEABHDWHUBNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400451 |
Source
|
Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23695-15-0 |
Source
|
Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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